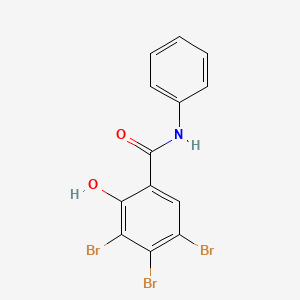
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide typically involves the reaction of a fluorinated alcohol with an amine. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. This interaction can affect the behavior of biological membranes, proteins, and other macromolecules, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanol: Similar in structure but with a hydroxyl group instead of an amide group.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-octanoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-N-(1-methylhexyl)octanamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to similar fluorinated compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H16F15NO |
|---|---|
Molecular Weight |
511.27 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-heptan-2-yloctanamide |
InChI |
InChI=1S/C15H16F15NO/c1-3-4-5-6-7(2)31-8(32)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h7H,3-6H2,1-2H3,(H,31,32) |
InChI Key |
URGZDZHNZBWSBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

